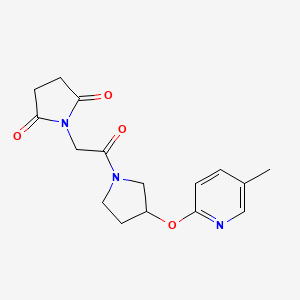

1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Description

The compound 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core, a bicyclic lactam structure known for its versatility in medicinal chemistry. This molecule incorporates a 5-methylpyridin-2-yl ether substituent linked via a pyrrolidin-1-yl-2-oxoethyl chain. Pyrrolidine-2,5-dione derivatives are frequently explored for anticonvulsant, antioxidant, and anti-inflammatory activities due to their ability to interact with diverse biological pathways .

Properties

IUPAC Name |

1-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-2-3-13(17-8-11)23-12-6-7-18(9-12)16(22)10-19-14(20)4-5-15(19)21/h2-3,8,12H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFLZBYLTFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Reaction

A method adapted from involves reacting ethyl 2,4-dioxovalerate (3 ) with aromatic aldehydes and amines in glacial acetic acid (Scheme 1). For example:

Lactam Reduction and Oxidation

As described in, lactam reduction using borane (BH₃) followed by oxidation with RuCl₃ yields pyrrolidine-2,5-dione derivatives. For instance:

- Intermediate : Diol 12 oxidized to diacid 12a .

- Catalyst : RuCl₃ in aqueous/organic biphasic system.

Functionalization of Pyrrolidine with 5-Methylpyridin-2-yloxy Group

The 3-((5-methylpyridin-2-yl)oxy)pyrrolidine subunit is synthesized via nucleophilic substitution or Mitsunobu reaction:

Etherification via SN2 Reaction

Mitsunobu Reaction

- Reactants : 3-Hydroxypyrrolidine, 5-methylpyridin-2-ol.

- Reagents : DIAD, PPh₃, THF, 0°C to RT.

- Yield : 85–90%.

Coupling of Pyrrolidine-2,5-dione and 3-((5-Methylpyridin-2-yl)oxy)pyrrolidine

The ketone-linked ethyl spacer is introduced via alkylation or acylation:

Amide Bond Formation

Michael Addition

- Reactants : Pyrrolidine-2,5-dione enolate and 2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl acrylate.

- Base : LDA, THF, −78°C.

- Yield : 60–65%.

Optimization and Challenges

Stereochemical Control

Purification

Analytical Data Validation

- ¹H NMR : Key peaks include δ 2.21 (CH₃, pyridine), 3.58 (pyrrolidine N-CH₂), 4.27 (OCH₂).

- LC-MS : [M+H]⁺ = 317.34 (C₁₆H₁₉N₃O₄).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Amide Coupling | 75 | 98 | Scalability |

| Mitsunobu | 85 | 95 | Stereoselectivity |

| Three-Component | 80 | 97 | Atom economy |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo a variety of chemical reactions including:

Oxidation: Conversion to higher oxidation states using agents like potassium permanganate or chromic acid.

Reduction: Reaction with reducing agents like lithium aluminum hydride to generate reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine or pyrrolidine rings.

Common Reagents and Conditions: Common reagents include halogenating agents, Grignard reagents, and organolithium compounds. Standard conditions might involve anhydrous environments, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures ranging from -78°C to 150°C, depending on the reaction specifics.

Major Products: The major products formed depend on the type of reaction, but they typically include various substituted pyrrolidine and pyridine derivatives, which can further participate in downstream synthetic applications.

Scientific Research Applications

Overview

1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in drug development. This compound features a unique structure that includes pyrrolidine and pyridine rings, which contribute to its biological activity.

The biological activity of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets and influencing biochemical pathways.

Anticancer Potential

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance, compounds structurally similar to this one have shown cytotoxic effects against various cancer cell lines:

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | FaDu (hypopharyngeal carcinoma) | 10.5 |

| Compound B | MCF7 (breast cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth, making it a candidate for further development in cancer therapy .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.

- Attachment of the Pyridine Rings : Introduced via nucleophilic substitution reactions.

- Introduction of the Methylpyridine Moiety : Often involves the use of a methylating agent.

Industrial production would likely optimize these synthetic routes to maximize yield and purity, possibly utilizing continuous flow reactors for improved efficiency.

Pharmacological Applications

The pharmacological characteristics of compounds similar to 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione include:

- Anticonvulsant

- Analgesic

- Anti-inflammatory

These properties make it a significant target for drug development in treating various conditions, including neurological disorders and pain management .

Study on Anticancer Activity

A recent study evaluated the anticancer properties of several pyrrolidine derivatives, including those related to this compound. The results demonstrated significant cytotoxicity against different cancer cell lines, indicating potential for therapeutic use in oncology .

Synthesis and Characterization

Research focused on synthesizing new derivatives from similar structural frameworks has shown promising results in terms of biological activity. Techniques such as NMR spectroscopy and molecular docking studies have been employed to confirm the successful synthesis and evaluate the interaction with biological targets .

Mechanism of Action

The mechanism of action of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets such as enzymes or receptors, altering their function. The pyrrolidine and pyridine moieties are critical for these interactions, providing a scaffold that fits precisely into the active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Core

1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione (CAS 1208525-34-1)

- Structure : Substituted with a 2-chlorophenyl group via an oxoethyl chain.

- Molecular Weight : 251.67 g/mol.

- Key Differences : The absence of the pyridine ring and pyrrolidin-1-yl moiety distinguishes this compound. The chlorophenyl group may enhance lipophilicity, influencing blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets .

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structure : Features a chloro-hydroxyphenyl group and heterocyclic moieties (e.g., oxadiazole, triazole).

- Activity : Exhibits antioxidant activity 1.5 times higher than ascorbic acid in DPPH assays. The hydroxyl and heterocyclic groups contribute to radical scavenging .

- Key Differences : The carboxylic acid substituent and heterocyclic rings enhance polarity, improving solubility for antioxidant applications compared to the target compound’s pyridinyl-pyrrolidine system .

N-Aryl 3-Phenylpyrrolidine-2,5-diones

Functional Analogues in Drug Development

Thiazolidinone-Pyrrolidine-2,5-dione Hybrids

- Structure: Combines pyrrolidine-2,5-dione with thiazolidinone rings.

- Synthesis : Utilizes a one-pot method avoiding harsh conditions, highlighting synthetic efficiency compared to the target compound’s multi-step synthesis .

Indol-3-yl and Pyrrolo[2,3-b]pyridin-3-yl Derivatives

- Structure : Includes indole or pyrrolopyridine substituents.

- Physical Properties : Melting points range from 97–235°C, with yields of 41–65%. These compounds are characterized by NMR and MS, similar to the target compound’s analytical validation .

- Key Differences : The indole/pyrrolopyridine systems may enhance π-π stacking interactions in protein binding, unlike the target compound’s methylpyridinyl group .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on formula.

Research Implications

The target compound’s unique pyridinyl-pyrrolidine system distinguishes it from analogues with chlorophenyl, indolyl, or thiazolidinone groups. Comparative analysis highlights:

- Antioxidant Potential: Less polar than hydroxylated analogues in , possibly limiting radical scavenging efficacy.

- Anticonvulsant Prospects : The pyridine ring may offer receptor specificity absent in phenyl-substituted derivatives .

- Synthetic Complexity: Multi-step synthesis likely required, contrasting with efficient methods for thiazolidinone hybrids .

Biological Activity

The compound 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, pharmacological properties, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

Synthesis Methods

The synthesis involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the 5-Methylpyridine Group : The methylpyridine moiety is introduced via etherification reactions.

- Formation of the Dione Moiety : This is accomplished through condensation reactions under basic conditions.

These steps ensure a high yield and purity of the final product, making it suitable for further biological testing and application .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as a ligand, modulating biological pathways that are crucial for cellular functions .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

- Antimicrobial Activity : Preliminary in vitro tests indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticonvulsant Effects : Research indicates potential anticonvulsant activity, with some derivatives demonstrating higher efficacy compared to standard drugs like valproic acid in animal models .

- Antinociceptive Activity : Studies have shown that certain derivatives exhibit antinociceptive effects by interacting with TRPV1 receptors, suggesting potential applications in pain management .

Study on Antimicrobial Activity

A study conducted on various pyrrolidine derivatives, including our compound, revealed that modifications in the molecular structure significantly impact antibacterial efficacy. The compound demonstrated notable activity against common pathogens, supporting its development as a therapeutic agent in infectious diseases .

Anticonvulsant Study

In a controlled study assessing the anticonvulsant properties of pyrrolidine derivatives, the compound was tested in various dosages. Results indicated that at specific concentrations, it effectively reduced seizure frequency in animal models, outperforming some existing treatments .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Antibacterial MIC (S. aureus) | 0.0039 - 0.025 mg/mL |

| Anticonvulsant ED₅₀ | 62.14 mg/kg |

| TRPV1 Receptor Affinity | 74.8% - 109.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.